7-acetyl-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl butyl sulfide
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Overview
Description
7-acetyl-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl butyl sulfide is a complex organic compound with a unique structure that combines several functional groups.
Preparation Methods
The synthesis of 7-acetyl-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl butyl sulfide involves multiple steps, typically starting with the preparation of the triazino-benzoxazepine core. This can be achieved through the condensation of appropriate isatins with benzene-1,2-diamine or thiosemicarbazide Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
7-acetyl-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl butyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the conversion of ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields .
Scientific Research Applications
7-acetyl-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl butyl sulfide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Due to its potential biological activity, it is explored for developing new pharmaceuticals, particularly in the areas of anticancer and antimicrobial agents.
Industry: It finds applications in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 7-acetyl-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl butyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
7-acetyl-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl butyl sulfide can be compared with other triazino-benzoxazepine derivatives, such as:
1-[3-(butylsulfanyl)-6-(4-isopropoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone: This compound has a similar core structure but differs in the substituent groups, which can lead to variations in biological activity and chemical properties.
1-[3-(butylsulfanyl)-6-(3-chlorophenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22N4O2S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-(3-butylsulfanyl-6-phenyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C22H22N4O2S/c1-3-4-14-29-22-23-20-19(24-25-22)17-12-8-9-13-18(17)26(15(2)27)21(28-20)16-10-6-5-7-11-16/h5-13,21H,3-4,14H2,1-2H3 |
InChI Key |
IOZGOVSRWFZUMW-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CC=C4)C(=O)C)N=N1 |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CC=C4)C(=O)C)N=N1 |
Origin of Product |
United States |
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